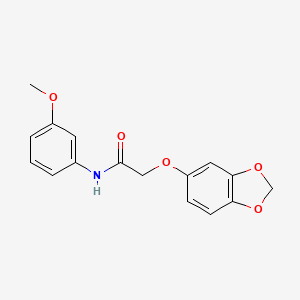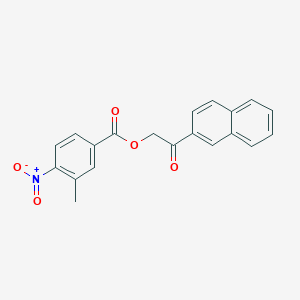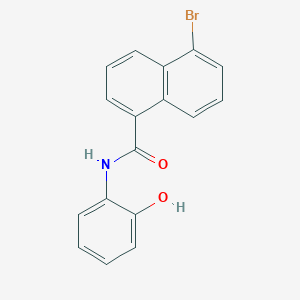![molecular formula C25H25N3O3 B5843983 4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile](/img/structure/B5843983.png)
4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups, a piperidinylmethylidene moiety, and a furan ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Formation of the furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl groups: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the piperidinylmethylidene moiety: This step often involves condensation reactions using suitable aldehydes or ketones.
Formation of the carbonitrile group: This can be accomplished through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-1-ylmethylidene]amino}furan-3-carbonitrile
- 4,5-bis(4-methoxyphenyl)-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}furan-3-carbonitrile
Uniqueness
4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-[(E)-piperidin-1-ylmethylideneamino]furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-29-20-10-6-18(7-11-20)23-22(16-26)25(27-17-28-14-4-3-5-15-28)31-24(23)19-8-12-21(30-2)13-9-19/h6-13,17H,3-5,14-15H2,1-2H3/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICFIIAXSIXGR-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CN3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/N3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B5843901.png)

![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)
![3-(2-methylpropoxy)-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)
![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)


![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)

![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
